Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate
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Description
Tert-butyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2470437-84-2 . It has a molecular weight of 348.83 . The compound is also known by its IUPAC name, tert-butyl 4- (7-chloro-2-oxoindolin-3-ylidene)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22) . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 348.83 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Derivative Formation
Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate serves as an intermediate in the synthesis of various chemically and pharmacologically significant derivatives. For example, it has been used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, illustrating its versatility in creating structurally diverse compounds with potential biological activities (Moskalenko & Boev, 2014). Moreover, its role in forming cyclic amino acid esters further emphasizes its utility in synthesizing compounds with complex architectures (Moriguchi et al., 2014).
Structural and Molecular Analysis
The compound's utility extends to enabling detailed structural and molecular analyses, as seen in studies involving X-ray crystallography. Such analyses contribute to a deeper understanding of molecular geometries and the formation of bicyclic systems, providing a foundation for designing compounds with specific chemical properties (Didierjean et al., 2004).
Chemical Building Blocks
Its application as a chemical building block is evident in the synthesis of enantiopure derivatives important for medicinal chemistry. This includes the production of 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing the compound's role in synthesizing enantiomerically pure substances for potential therapeutic use (Marin et al., 2004).
Intermediate in Biological Compound Synthesis
Additionally, this compound is crucial in developing intermediates for biologically active compounds such as crizotinib, highlighting its importance in pharmaceutical research and development (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTHYOZKQIMUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C2C3=C(C(=CC=C3)Cl)NC2=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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